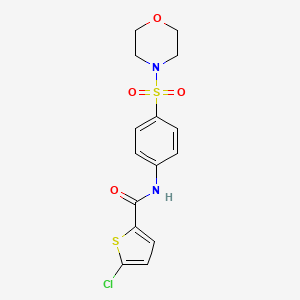

5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a thiophene ring substituted with a chloro group and a carboxamide group, along with a phenyl ring substituted with a morpholinosulfonyl group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound in medicinal chemistry and other fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chlorothiophene-2-carbonyl chloride with 4-(morpholinosulfonyl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide can undergo several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Nucleophiles such as sodium azide or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Wissenschaftliche Forschungsanwendungen

Anticoagulant Properties

One of the primary applications of this compound is as an anticoagulant. It is structurally related to rivaroxaban, a well-known anticoagulant used clinically to prevent thrombosis. Rivaroxaban functions by inhibiting factor Xa, a crucial enzyme in the coagulation cascade. The synthesis of 5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide has been explored as a potential pathway to develop novel anticoagulants with improved efficacy and safety profiles .

Anti-Cancer Activity

Recent studies have investigated the anti-cancer properties of thiophene derivatives, including this compound. In vitro assays have shown that it can inhibit cancer cell proliferation, with IC50 values indicating significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of 0.59 mM for a related thiophene compound, suggesting that modifications to the thiophene structure could enhance anti-cancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been studied in relation to its chemical structure. Modifications in the morpholino and thiophene moieties have been shown to affect its binding affinity and biological activity significantly. Understanding these relationships is crucial for optimizing the compound for therapeutic use.

| Modification | Effect on Activity |

|---|---|

| Morpholino substitution | Increased solubility and bioavailability |

| Chlorine substitution | Enhanced potency against specific targets |

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with target proteins involved in coagulation and cancer pathways. These studies provide insights into binding affinities and potential mechanisms of action, guiding further experimental validation.

Synthesis Pathways

The synthesis of this compound involves several steps, including:

- Formation of Thiophene Derivative : Initial synthesis involves creating the thiophene core through cyclization reactions.

- Introduction of Functional Groups : Subsequent steps include adding the morpholino and sulfonyl groups, which are critical for enhancing biological activity.

- Purification : Final purification steps typically involve recrystallization or chromatography to obtain high-purity compounds suitable for biological testing.

Clinical Trials

Clinical trials have begun exploring the efficacy of similar compounds derived from thiophene structures in treating thromboembolic disorders. These trials aim to assess safety profiles, dosage optimization, and comparative effectiveness against existing anticoagulants.

Research Publications

Numerous research publications highlight the synthesis and biological evaluation of thiophene derivatives:

- A study published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of various thiophene derivatives for their anticoagulant properties, showing promising results for compounds similar to this compound .

- Another publication focused on the anti-cancer potential of related compounds, demonstrating their ability to induce apoptosis in cancer cells through specific molecular pathways .

Wirkmechanismus

The mechanism of action of 5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the blood coagulation enzyme Factor Xa. By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade. This mechanism makes it a valuable compound in the development of anticoagulant drugs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide: Another compound with a similar thiophene and morpholine structure, known for its anticoagulant properties.

5-chloro-thiophene-2-carboxylic acid derivatives: These compounds share the thiophene core and are used in various chemical and pharmaceutical applications.

Uniqueness

5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit Factor Xa with high specificity and potency sets it apart from other similar compounds .

Biologische Aktivität

5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a chloro group and a carboxamide group, along with a morpholinosulfonyl-substituted phenyl ring. The synthesis typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with 4-(morpholinosulfonyl)aniline in the presence of a base like triethylamine, usually conducted in dichloromethane at low temperatures to enhance yield and purity .

This compound acts as an inhibitor of Factor Xa, a crucial enzyme in the coagulation cascade. By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood coagulation. This mechanism positions it as a candidate for anticoagulant drug development .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various derivatives related to this compound. For instance, compounds derived from similar structures exhibited significant inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating potent antibacterial effects .

Inhibition Studies

The compound has shown promising results in inhibiting enzymes critical for pathogen survival. For example, it has been noted to act as an effective inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Case Studies

In vitro studies have demonstrated that this compound derivatives exhibit low cytotoxicity while maintaining high antimicrobial efficacy. One derivative showed an IC50 value against human adenovirus (HAdV) replication of 0.27 μM with minimal cytotoxicity (CC50 = 156.8 μM), indicating its potential use in antiviral therapies .

Data Tables

| Biological Activity | IC50 Values | Remarks |

|---|---|---|

| Factor Xa Inhibition | - | Anticoagulant potential |

| DNA Gyrase Inhibition | 12.27–31.64 μM | Effective against bacterial pathogens |

| DHFR Inhibition | 0.52–2.67 μM | Targeting folate metabolism in pathogens |

| Antimicrobial Activity | MIC: 0.22–0.25 μg/mL | Effective against Staphylococcus species |

Eigenschaften

IUPAC Name |

5-chloro-N-(4-morpholin-4-ylsulfonylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S2/c16-14-6-5-13(23-14)15(19)17-11-1-3-12(4-2-11)24(20,21)18-7-9-22-10-8-18/h1-6H,7-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLXRBOTBJTVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.